Ala-Ser

描述

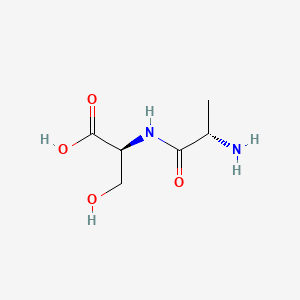

Alanylserine, commonly referred to as Ala-Ser, is a dipeptide composed of the amino acids alanine and serine. It is formed through a peptide bond between the carboxyl group of alanine and the amino group of serine. This compound is a part of the broader class of peptides and proteins, which are essential for various biological functions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alanylserine typically involves the protection of amino and carboxyl groups to prevent unwanted reactions. The process begins with the protection of the amino group of alanine using tert-butoxycarbonyl (Boc) and the carboxyl group of serine using ester formation. The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent. After the formation of the peptide bond, the protective groups are removed to yield alanylserine .

Industrial Production Methods

Industrial production of alanylserine can be achieved through biotechnological methods using microbial hosts. For instance, Corynebacterium glutamicum has been used to produce recombinant polypeptides comprising alanine and serine. This method involves the secretion of the polypeptides into the culture medium, followed by purification .

化学反应分析

Types of Reactions

Alanylserine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alanylserine can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

科学研究应用

Alanylserine has various applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein structure and function.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of biopolymers and as a substitute for polyethylene glycol in various applications

作用机制

The mechanism of action of alanylserine involves its interaction with specific molecular targets and pathways. In biological systems, alanylserine can be incorporated into proteins, influencing their structure and function. The peptide bond formation between alanine and serine plays a crucial role in the stability and activity of the resulting proteins .

相似化合物的比较

Similar Compounds

Glycylserine (Gly-Ser): A dipeptide composed of glycine and serine.

Serylalanine (Ser-Ala): A dipeptide composed of serine and alanine.

Alanylglycine (Ala-Gly): A dipeptide composed of alanine and glycine

Uniqueness

Alanylserine is unique due to its specific combination of alanine and serine, which imparts distinct properties compared to other dipeptides. The presence of serine, with its hydroxyl group, allows for additional hydrogen bonding and interactions, enhancing the stability and functionality of the peptide .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-41-1 | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Ala-Ser bond in the context of protein structure and function?

A1: The this compound bond, like other peptide bonds, contributes to the primary structure of proteins. While not inherently unique, its presence within specific protein sequences can influence protein folding, stability, and interactions with other molecules. For example, the this compound bond serves as a specific cleavage site for the human cytomegalovirus protease (CMV PR) during viral capsid maturation [].

Q2: Can you elaborate on the role of this compound as a cleavage site for enzymes, specifically proteases?

A2: Proteases exhibit specificity for certain amino acid sequences. In some cases, the this compound bond is recognized and cleaved by specific proteases. This cleavage can be crucial for protein activation, inactivation, or processing. For instance, matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, and MMP-7, can cleave decorin at specific sites, including one with the sequence this compound-Gly-Ile, influencing collagen fibrillogenesis and transforming growth factor beta (TGF-beta) release [].

Q3: How does phosphorylation impact the this compound bond, and what are the implications for cellular processes?

A3: Phosphorylation of the serine residue in the this compound motif can significantly alter its biochemical properties. This modification can create binding sites for other proteins or induce conformational changes, ultimately affecting protein function. Research has shown that prolyl endopeptidase exhibits increased cleavage rates for substrates with a phosphorylated serine residue in the P1' position, like the this compound(P) bond [, ]. This highlights the importance of phosphorylation in regulating enzymatic activity towards this compound containing sequences.

Q4: What is the role of the this compound sequence in synthetic peptide substrates for studying protein kinases?

A4: Synthetic peptides mimicking natural protein sequences are valuable tools for studying enzyme specificity. Researchers have synthesized a series of acyl and dansyl derivatives of the peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly to investigate the substrate specificity of the cAMP-dependent protein kinase. The results showed that these modifications had minimal impact on phosphorylation kinetics, suggesting the importance of the core this compound sequence for enzyme recognition [].

Q5: What is known about the structural characteristics of the this compound dipeptide?

A6: this compound, like other dipeptides, adopts various conformations in solution due to the flexibility of the peptide bond. While specific spectroscopic data for the isolated dipeptide might be limited in the provided research, techniques like NMR and circular dichroism (CD) spectroscopy are commonly employed to study the structural characteristics of peptides [].

Q6: How does the this compound dipeptide contribute to the stability of larger peptides or proteins?

A7: The contribution of this compound to overall stability depends on its position and neighboring residues within the larger structure. Generally, alanine promotes helix formation, while serine introduces flexibility. Research on tropomyosin showed that a specific C-terminal deletion, removing the last 24 amino acids including a terminal this compound sequence, surprisingly resulted in increased polymerization of the protein fragment compared to the full-length protein []. This suggests that the new C-terminus created by the deletion, which no longer contains the this compound sequence, exhibits stronger head-to-tail interactions, highlighting the complex interplay between sequence and protein stability.

Q7: Are there any insights from the provided research on the stability of this compound containing peptides under various conditions?

A8: The stability of peptides like this compound is influenced by factors like pH, temperature, and the presence of enzymes. For example, the degradation of a doxorubicin peptide conjugate containing the this compound sequence was studied in buffered aqueous solutions. Results indicated that the conjugate was most stable between pH 5 and 6, with degradation occurring more rapidly at both lower and higher pH values []. This highlights the importance of considering pH in formulating this compound containing peptides to ensure their stability.

Q8: What are the potential applications of this compound containing peptides in drug design and development?

A9: Understanding the properties of this compound within specific protein sequences can inform the design of peptide-based therapeutics. For example, the identification of the this compound cleavage site in CMV PR allows for the development of specific inhibitors targeting this viral protease. Similarly, understanding the influence of this compound on the stability and activity of peptides can be leveraged to optimize their pharmacokinetic properties [].

Q9: How can computational chemistry and modeling be used to further explore this compound containing peptides?

A10: Computational tools are invaluable in predicting peptide structure, interactions with other molecules, and potential as drug candidates. Molecular docking simulations were used to study the inhibitory activity of peptides containing this compound against DPP-IV, revealing that hydrogen bond formation with active site residues contributes to their inhibitory effects []. This approach allows for the rational design of more potent and selective peptide inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)